molecular formula C18H16BrN3O2 B6347165 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354925-76-0

4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347165
CAS RN: 1354925-76-0
M. Wt: 386.2 g/mol
InChI Key: TXFAPLZSWHKXQT-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (4-BP-DMP) is a synthetic compound with a range of potential applications in scientific research. It is a derivative of pyrimidin-2-amine and is composed of a bromophenyl group and a dimethoxyphenyl group. 4-BP-DMP has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been used as a starting material for the synthesis of various derivatives of pyrimidin-2-amine. In medicinal chemistry, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential as an anti-inflammatory and anticancer agent. In biochemistry, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to inhibit the enzyme aldehyde dehydrogenase.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is thought to act as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes. 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is thought to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine have not been extensively studied. However, it is thought to have potential anti-inflammatory and anticancer effects. In addition, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its ability to inhibit the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments include its easy synthesis, low cost, and potential applications in medicinal chemistry and biochemistry. The main limitation of using 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments is the lack of information about its mechanism of action and biochemical and physiological effects.

Future Directions

Future research on 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted to explore its potential applications in medicinal chemistry and biochemistry. Other potential future directions for research include the synthesis of derivatives of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, the development of new synthesis methods, and the study of its pharmacokinetics and pharmacodynamics.

Synthesis Methods

4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a variety of methods. One common synthesis method is the reaction of 4-bromophenylacetic acid with 2,5-dimethoxyphenylacetic acid. This reaction is catalyzed by a base such as sodium carbonate or potassium carbonate and is carried out at temperatures of 80-100°C. The reaction yields 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine as the major product, along with other minor byproducts.

properties

IUPAC Name

4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFAPLZSWHKXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

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